2,2'-Azobis(2-methylbutyronitrile)

Description

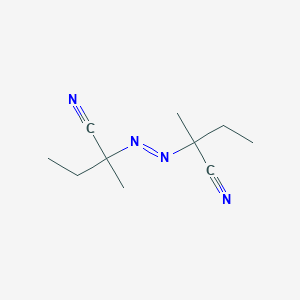

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyanobutan-2-yldiazenyl)-2-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-5-9(3,7-11)13-14-10(4,6-2)8-12/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTLBBWTUPQRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)N=NC(C)(CC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Record name | 2,2'-AZODI-(2-METHYLBUTYRONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027747 | |

| Record name | 2,2'-Azobis(2-methylbutanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2'-azodi-(2-methylbutyronitrile) appears as an odorless white powdered solid. May burst into flames upon exposure to fire or high heat. Dust may form an explosive mixture in air., Pellets or Large Crystals | |

| Record name | 2,2'-AZODI-(2-METHYLBUTYRONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13472-08-7 | |

| Record name | 2,2'-AZODI-(2-METHYLBUTYRONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2′-Azobis[2-methylbutyronitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Azobis(2-methylbutyronitrile) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Azobis(2-methylbutanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-azobis[2-methylbutyronitrile] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-AZOBIS(2-METHYLBUTYRONITRILE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DCY6GCZ6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermal Decomposition of 2,2'-Azobis(2-methylbutyronitrile)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of 2,2'-Azobis(2-methylbutyronitrile) (AMBN), a widely utilized oil-soluble azo polymerization initiator. The document details the core decomposition pathway, associated quantitative kinetic data, and the experimental methodologies employed for its characterization.

Core Decomposition Mechanism

The thermal decomposition of 2,2'-Azobis(2-methylbutyronitrile) is a unimolecular, first-order reaction. The primary and most well-understood pathway involves the application of heat, which leads to the homolytic cleavage of the two carbon-nitrogen (C-N) bonds.[1] This process results in the liberation of a stable nitrogen gas molecule (N₂) and the formation of two identical 2-methylbutyronitrile (B96296) free radicals.

The presence of the azo group (–N=N–) is central to the thermal instability of AMBN.[1] Upon heating, this group readily breaks, leading to the generation of highly reactive radicals. These radicals are effective at initiating chemical reactions, most notably free-radical polymerization.[1][2] The overall decomposition reaction can be represented as follows:

-

Initiation: The AMBN molecule absorbs thermal energy, causing the scission of the C-N bonds.

-

Products: This cleavage yields two 2-methylbutyronitrile radicals and one molecule of nitrogen gas.

It is crucial to note that this decomposition process is exothermic and can become self-accelerating if not properly controlled, potentially leading to hazardous runaway reactions.[1][3]

Caption: Thermal decomposition pathway of AMBN.

Quantitative Decomposition Data

The rate of thermal decomposition of AMBN is highly dependent on temperature. Key quantitative parameters that describe this process are summarized in the table below. These values are critical for predicting the behavior of AMBN under various reaction conditions and for ensuring process safety.

| Parameter | Value | Solvent | Reference |

| 10-Hour Half-Life Decomposition Temp. | 68°C | Toluene | [4] |

| Activation Energy (Ea) | 129.7 kJ/mol | - | [4] |

| Frequency Factor (ln A) | 34.83 | - | [4] |

| Self-Accelerating Decomposition Temp. (SADT) | 45°C | - | [4] |

Note: The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which self-accelerating decomposition may occur with a substance in the packaging as used in transport. This value is critical for storage and handling safety.

Experimental Protocols for Characterization

The thermal stability and decomposition kinetics of AMBN are typically investigated using thermo-analytical techniques. These methods provide valuable data on the energy changes and mass loss associated with the decomposition process.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Objective: To determine the exothermic onset temperature, peak temperature, and the heat of decomposition of AMBN.[3]

-

Methodology:

-

A small, precisely weighed sample of AMBN (typically 2-5 mg) is placed in a sealed aluminum pan.[5]

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated in the DSC instrument at a constant rate (e.g., 5, 10, 20 K/min).[5]

-

The instrument records the differential heat flow between the sample and the reference.

-

The resulting thermogram shows an exothermic peak corresponding to the decomposition of AMBN, from which the key thermal parameters can be derived.[3] Kinetic parameters like activation energy can be calculated using methods such as the isoconversional differential method.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Objective: To determine the temperature at which AMBN begins to decompose and to observe the mass loss associated with the release of nitrogen gas.

-

Methodology:

-

A sample of AMBN is placed in a tared TGA sample pan.

-

The pan is placed in the TGA furnace, which is heated at a controlled rate.

-

The mass of the sample is continuously monitored as the temperature increases.

-

The TGA curve plots the percentage of mass loss versus temperature, providing information about the decomposition stages.

-

Caption: Workflow for thermal analysis of AMBN.

Applications in Research and Development

The primary application of AMBN is as a free-radical initiator in polymer science.[1] The controlled generation of radicals from its thermal decomposition allows for the initiation of polymerization of various monomers, such as styrenes and acrylamides.[1] The choice of AMBN over other initiators, like its analogue 2,2'-azobis(isobutyronitrile) (AIBN), is often dictated by its specific decomposition temperature and solubility profile, making it suitable for polymerizations at moderate temperatures.[1] Understanding the precise decomposition mechanism and kinetics is paramount for controlling polymer chain growth, molecular weight distribution, and for the safe design of polymerization processes.

References

- 1. 2,2'-Azobis(2-methylbutyronitrile) | 13472-08-7 | Benchchem [benchchem.com]

- 2. Discuss the mechanism of free radical addition polymerization having AIBN.. [askfilo.com]

- 3. researchgate.net [researchgate.net]

- 4. V-59|CAS:13472-08-7|2,2'-Azobis(2-methylbutyronitrile)|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 5. pscfiles.tamu.edu [pscfiles.tamu.edu]

The Pivotal Role of 2,2'-Azobis(2-methylbutyronitrile) in Advanced Polymer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,2'-Azobis(2-methylbutyronitrile), commonly abbreviated as AMBN, is a highly valued thermal initiator in the field of polymer chemistry. Its predictable decomposition kinetics and efficacy in generating free radicals make it an indispensable tool for the synthesis of a wide array of polymeric materials. This technical guide provides a comprehensive overview of the applications of AMBN in research, with a focus on its mechanism of action, experimental protocols, and its role in the development of novel polymers.

Core Application: A Reliable Source of Free Radicals for Polymerization

The primary and most critical application of 2,2'-Azobis(2-methylbutyronitrile) in research is as a free-radical initiator.[1][2][3] Upon thermal or photochemical decomposition, the azo group (-N=N-) in the AMBN molecule cleaves, releasing a stable nitrogen gas molecule and two 2-methylbutyronitrile (B96296) radicals.[1] This decomposition is a first-order reaction. These highly reactive radicals then readily attack monomer units, initiating a chain reaction that leads to the formation of a polymer.[1]

The preference for azo initiators like AMBN over other types, such as peroxides, stems from their decomposition rate being largely independent of the solvent system and their reduced susceptibility to induced decomposition.[1] This leads to a more controlled and predictable generation of radicals, which is crucial for kinetic studies and the synthesis of well-defined polymers.[1]

AMBN is particularly noted for its solubility in a variety of organic solvents, which enhances its versatility in different polymerization systems.

Key Research Applications of AMBN

The utility of AMBN extends across various domains of polymer synthesis and materials science:

-

Free-Radical Polymerization: AMBN is widely employed to initiate the polymerization of a diverse range of vinyl monomers. Notable examples include the synthesis of:

-

Controlled Radical Polymerization: With the advent of more sophisticated polymerization techniques, the role of AMBN has evolved. It is now frequently used as an initiator in controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] These techniques allow for the synthesis of polymers with precisely controlled molecular weights, narrow molecular weight distributions, and complex architectures.

-

Synthesis of Nanomaterials: The precise initiation of polymerization afforded by AMBN is leveraged in the fabrication of advanced nanomaterials.[1] Its controlled radical generation is key to producing polymers with specific functionalities and architectures required for nanotechnology applications.

-

Copolymerization: AMBN is also instrumental in the synthesis of copolymers, where two or more different monomers are polymerized together.[1] The consistent radical generation from AMBN helps in controlling the kinetics of copolymerization and influencing the final polymer architecture.

Quantitative Data Summary

The following tables summarize key quantitative data for 2,2'-Azobis(2-methylbutyronitrile).

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 13472-08-7 | [2] |

| Molecular Formula | C₁₀H₁₆N₄ | [2] |

| Molecular Weight | 192.26 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 49-52 °C | [2] |

Table 2: Decomposition Kinetics

| Parameter | Value | Conditions | Reference |

| 10-hour Half-life Decomposition Temperature | 68 °C | in Toluene (B28343) | |

| Activation Energy (Ea) | 129.7 kJ/mol | ||

| Self-Accelerating Decomposition Temperature (SADT) | 45 °C |

Table 3: Solubility Profile

| Solvent | Solubility | Reference |

| Water | Very slightly soluble | |

| Toluene | Very soluble | |

| Methanol (B129727) | Very soluble | |

| Dimethyl sulfoxide (B87167) (DMSO) | Freely soluble | |

| Various Organic Solvents | Freely soluble |

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are generalized protocols for common polymerization reactions initiated by AMBN.

General Protocol for Free-Radical Polymerization of Styrene (B11656)

This protocol is a generalized procedure for the bulk polymerization of styrene.

-

Monomer Purification: Remove the inhibitor from styrene by passing it through a column of activated alumina.

-

Reaction Setup: In a reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the desired amount of purified styrene monomer.

-

Initiator Addition: Add 2,2'-Azobis(2-methylbutyronitrile) to the styrene. The initiator concentration will influence the molecular weight of the resulting polymer; a typical range is 0.1 to 1 mol% relative to the monomer.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a temperature suitable for the decomposition of AMBN (typically 60-80 °C). Maintain the reaction for a specified period (e.g., 4-24 hours) with constant stirring.

-

Isolation of Polymer: After the desired reaction time, cool the vessel to room temperature. Precipitate the viscous polymer solution by pouring it into a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Purification and Drying: Collect the precipitated polystyrene by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

General Protocol for RAFT Polymerization of Methyl Methacrylate (B99206) (MMA)

This protocol outlines a typical RAFT polymerization procedure.

-

Reaction Mixture Preparation: In a suitable reaction flask, combine the methyl methacrylate (MMA) monomer, a RAFT chain transfer agent (e.g., a dithiobenzoate or trithiocarbonate), and 2,2'-Azobis(2-methylbutyronitrile) as the initiator in a suitable solvent (e.g., toluene or benzene). The molar ratio of monomer:RAFT agent:initiator is critical for controlling the polymerization and should be carefully calculated based on the desired molecular weight and reaction kinetics.

-

Degassing: Thoroughly degas the reaction mixture using multiple freeze-pump-thaw cycles to eliminate oxygen.

-

Polymerization: Place the sealed flask in a thermostatically controlled oil bath at a temperature appropriate for the decomposition of AMBN (e.g., 60-70 °C). Allow the polymerization to proceed for the intended duration, with continuous stirring.

-

Monitoring the Reaction: Periodically take aliquots from the reaction mixture (under inert atmosphere) to monitor monomer conversion (via techniques like ¹H NMR or GC) and the evolution of molecular weight and dispersity (via Size Exclusion Chromatography, SEC).

-

Termination and Purification: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture and exposing it to air. Isolate the polymer by precipitation in a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.

Visualizing the Chemistry: Diagrams of Key Processes

To further elucidate the role of 2,2'-Azobis(2-methylbutyronitrile) in polymerization, the following diagrams illustrate the fundamental chemical transformations and experimental workflows.

2,2'-Azobis(2-methylbutyronitrile) stands as a cornerstone in modern polymer research. Its reliability as a thermal initiator, coupled with its favorable solubility and decomposition kinetics, ensures its continued and widespread use in the synthesis of both simple and complex polymeric materials. For researchers in materials science and drug development, a thorough understanding of AMBN's properties and applications is essential for the rational design and synthesis of novel polymers with tailored functionalities. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for leveraging the full potential of this versatile initiator in cutting-edge research.

References

A Comprehensive Technical Guide to Free Radical Generation from the AMBN Initiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Azobis(2-methylbutyronitrile), commonly known as AMBN, is a widely utilized azo initiator in the fields of polymer chemistry and organic synthesis. Its utility stems from its ability to thermally or photochemically decompose, generating free radicals that can initiate a variety of chemical reactions, most notably polymerization. This technical guide provides an in-depth exploration of the fundamental principles governing free radical generation from AMBN, including its decomposition kinetics, initiator efficiency, and the experimental methodologies used to study these processes.

Core Principles of Free Radical Generation from AMBN

The generation of free radicals from AMBN proceeds via the homolytic cleavage of the carbon-nitrogen bonds upon heating or irradiation with ultraviolet light. This process results in the formation of two 2-cyano-2-propyl radicals and the liberation of nitrogen gas, which is a thermodynamically favorable process that drives the decomposition forward.

Thermal Decomposition

The thermal decomposition of AMBN follows first-order kinetics, with the rate of decomposition being highly dependent on temperature and the solvent used.[1][2] The decomposition process can be represented by the following reaction:

The rate of decomposition is quantified by the decomposition rate constant (kd), which can be determined experimentally at various temperatures.

Photochemical Decomposition

AMBN can also be decomposed by UV irradiation, typically at wavelengths around 365 nm.[3] This method allows for the generation of radicals at lower temperatures than thermal decomposition, offering greater control over the initiation process. The efficiency of photochemical decomposition is described by the quantum yield (Φ), which is the number of AMBN molecules decomposed per photon absorbed.[4]

Quantitative Data on AMBN Decomposition

The following tables summarize key quantitative data related to the thermal decomposition of AMBN and its widely studied analog, 2,2'-Azobis(isobutyronitrile) (AIBN), which serves as a useful reference.

Table 1: Thermal Decomposition Kinetics of AIBN (AMBN analog) in Various Solvents

| Solvent | Temperature (°C) | Decomposition Rate Constant (kd) (s-1) | Activation Energy (Ea) (kJ/mol) |

| Toluene | 60 | 7.21 x 10-5 | 142.54 |

| Aniline | 79.9 - 94.47 | - | 139.93 |

| Benzene | 60 | - | 126 |

| Ethyl Acetate | - | - | - |

Note: Data for AIBN is presented as a close analog to AMBN. Specific kd values for AMBN at various temperatures are less commonly tabulated but can be determined experimentally using the protocols outlined below.[5][6]

Table 2: Initiator Efficiency (f)

| Initiator | Monomer | Solvent | Temperature (°C) | Initiator Efficiency (f) |

| AIBN | Styrene | - | - | 0.52 - 2.05 |

| AIBN | Methyl Methacrylate | Benzene | 60 | 0.5 |

The initiator efficiency (f) represents the fraction of radicals generated that successfully initiate polymerization. It is influenced by the "cage effect," where geminate radicals recombine before they can diffuse apart and react with a monomer.[7][8]

Experimental Protocols

Monitoring AMBN Decomposition using UV-Vis Spectroscopy

This method allows for the determination of the decomposition rate constant (kd) of AMBN by monitoring the decrease in its absorbance over time.

Materials:

-

AMBN

-

Solvent of choice (e.g., toluene, ethyl acetate)

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a dilute solution of AMBN in the chosen solvent (e.g., 0.01 M). The concentration should be adjusted to give an initial absorbance in the range of 0.8-1.0 at the wavelength of maximum absorbance (λmax).

-

Determine λmax: Scan the UV-Vis spectrum of the AMBN solution to determine its λmax. For azo initiators, this is typically in the range of 340-380 nm.[9]

-

Kinetic Run: a. Set the spectrophotometer to monitor the absorbance at λmax. b. Preheat the cuvette holder to the desired reaction temperature. c. Place the cuvette containing the AMBN solution into the holder and immediately start recording the absorbance as a function of time. d. Continue data acquisition until the absorbance has decreased significantly (e.g., for at least three half-lives).

-

Data Analysis: a. The thermal decomposition of AMBN follows first-order kinetics. Plot the natural logarithm of the absorbance (ln(A)) versus time (t). b. The slope of the resulting linear plot is equal to -kd. c. The half-life (t1/2) of the initiator at that temperature can be calculated using the equation: t1/2 = 0.693 / kd.

Detection and Quantification of AMBN-Derived Radicals using ESR Spin Trapping

Electron Spin Resonance (ESR) spectroscopy, coupled with spin trapping, is a powerful technique for detecting and identifying short-lived free radicals.

Materials:

-

AMBN

-

Solvent (e.g., toluene)

-

Spin trap (e.g., N-tert-butyl-α-phenylnitrone, PBN)[10]

-

ESR spectrometer

-

Capillary tubes for ESR measurements

-

Constant temperature bath

Procedure:

-

Sample Preparation: a. Prepare a solution of AMBN in the chosen solvent. b. Add the spin trap (PBN) to the solution. The concentration of the spin trap should be significantly higher than the expected radical concentration.

-

Radical Generation: a. For thermal decomposition, heat the sample solution in a constant temperature bath to the desired temperature. b. For photochemical decomposition, irradiate the sample with a UV lamp at the appropriate wavelength.

-

ESR Measurement: a. Transfer an aliquot of the reaction mixture into an ESR capillary tube. b. Place the capillary tube in the ESR spectrometer's resonant cavity. c. Record the ESR spectrum. The spectrum will be characteristic of the spin adduct formed between the 2-cyano-2-propyl radical and the PBN spin trap.

-

Data Analysis: a. The hyperfine splitting constants of the ESR spectrum can be used to identify the trapped radical. b. The intensity of the ESR signal is proportional to the concentration of the spin adduct, which can be used to quantify the amount of radicals generated over time.

Conclusion

AMBN is a versatile and efficient source of free radicals for a wide range of chemical applications. Understanding the kinetics and mechanisms of its decomposition is crucial for controlling reaction outcomes and optimizing process parameters. The experimental protocols detailed in this guide provide a robust framework for characterizing the behavior of AMBN and other azo initiators. By leveraging these techniques, researchers can gain valuable insights into the fundamental aspects of free radical chemistry, enabling the development of novel materials and therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pscfiles.tamu.edu [pscfiles.tamu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Quantum yield - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. AIBN is used to initiate polymerization of methyl | Chegg.com [chegg.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2'-Azobis(2-methylbutyronitrile) (CAS: 13472-08-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, applications, and safety considerations for the radical initiator, 2,2'-Azobis(2-methylbutyronitrile). All quantitative data is presented in clear, tabular format for ease of comparison. Detailed experimental methodologies are provided for key applications, and critical pathways and workflows are visualized using diagrams.

Core Properties

2,2'-Azobis(2-methylbutyronitrile), often referred to as AMBN or Vazo™ 67, is a white to off-white solid organic compound.[1][2] It is widely utilized as a free radical initiator in various chemical processes, most notably in polymerization reactions.[3][4] Its defining characteristic is the azo group (-N=N-) linking two identical 2-methylbutyronitrile (B96296) moieties.[5]

Physicochemical Properties

The key physicochemical properties of 2,2'-Azobis(2-methylbutyronitrile) are summarized in the table below. This data is essential for designing experiments, ensuring safe handling, and predicting its behavior in different solvent systems.

| Property | Value | Reference |

| CAS Number | 13472-08-7 | [6] |

| Molecular Formula | C₁₀H₁₆N₄ | [7] |

| Molecular Weight | 192.26 g/mol | [6] |

| Melting Point | 49-52 °C | [3] |

| Boiling Point | 304.29 °C (estimated) | [7] |

| Density | 1.1 g/cm³ | [1] |

| Vapor Pressure | 0.354 Pa at 25 °C | [1] |

| Water Solubility | 392 mg/L at 20 °C | [1] |

| log Pow (Octanol/Water) | 2.07 at 20 °C | [1] |

| Appearance | White to off-white solid | [1][2] |

Solubility Profile

The solubility of 2,2'-Azobis(2-methylbutyronitrile) in various organic solvents is a critical factor in its application as a polymerization initiator. It is generally soluble in many common organic solvents, enhancing its versatility compared to other azo initiators.[8][9]

| Solvent | Solubility | Reference |

| Toluene (B28343) | Very soluble | [10] |

| Methanol (B129727) | Very soluble | [10][11] |

| Ethanol | Soluble | [8] |

| Isopropanol | Soluble | [8] |

| Chloroform | Sparingly soluble | [1] |

| Water | Very slightly soluble | [10] |

| Dimethyl sulfoxide | Freely soluble | [10] |

Mechanism of Action: Radical Generation

The primary function of 2,2'-Azobis(2-methylbutyronitrile) is to serve as a source of free radicals upon thermal decomposition.[6] This process is a first-order reaction involving the homolytic cleavage of the carbon-nitrogen bonds flanking the azo group.[6] The decomposition is driven by the formation of a stable nitrogen gas molecule and two resonance-stabilized 2-methylbutyronitrile radicals.[6]

Experimental Protocols

Free Radical Polymerization of Styrene (B11656)

This protocol outlines a general procedure for the bulk polymerization of styrene using 2,2'-Azobis(2-methylbutyronitrile) as the initiator.

Materials:

-

Styrene (monomer)

-

2,2'-Azobis(2-methylbutyronitrile) (initiator)

-

Toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Monomer Purification: If necessary, purify the styrene monomer to remove inhibitors by passing it through a column of basic alumina.

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the desired amount of styrene.

-

Initiator Addition: Weigh the required amount of 2,2'-Azobis(2-methylbutyronitrile) and add it to the styrene. The initiator concentration will influence the molecular weight of the resulting polymer.

-

Inert Atmosphere: Seal the reaction vessel and de-gas the solution by bubbling with an inert gas for 15-30 minutes to remove oxygen, which can inhibit radical polymerization.

-

Polymerization: Heat the reaction mixture to a temperature between 60-80 °C with continuous stirring. The polymerization time will vary depending on the desired conversion and molecular weight.

-

Quenching and Precipitation: After the desired time, cool the reaction vessel to room temperature. Dilute the viscous solution with a small amount of toluene and then pour it into a beaker containing a large excess of methanol while stirring vigorously. The polystyrene will precipitate as a white solid.

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Determination of Thermal Decomposition Kinetics by Differential Scanning Calorimetry (DSC)

This methodology describes the use of DSC to study the thermal stability and decomposition kinetics of 2,2'-Azobis(2-methylbutyronitrile).

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans

-

Data acquisition and analysis software

Procedure:

-

Sample Preparation: Accurately weigh a small sample (1-5 mg) of 2,2'-Azobis(2-methylbutyronitrile) into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

-

Non-isothermal Scan: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 2, 5, 10, and 20 °C/min) under a continuous flow of inert gas (e.g., nitrogen). Record the heat flow as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of decomposition (T_onset) and the peak exothermic temperature (T_peak) from the DSC thermogram.

-

Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔH_d).

-

Use model-free isoconversional methods (e.g., Friedman or Kissinger-Akahira-Sunose) to determine the activation energy (E_a) of decomposition as a function of conversion. This involves analyzing the shift in T_peak with different heating rates.

-

-

Isothermal Analysis (Optional): Hold the sample at a series of constant temperatures below the onset of decomposition and record the heat flow as a function of time. This can provide further insights into the reaction kinetics and help validate the non-isothermal results.

Applications in Research and Development

2,2'-Azobis(2-methylbutyronitrile) is a versatile radical initiator with applications in various areas of polymer science and organic synthesis.

-

Polymer Synthesis: It is widely used to initiate the polymerization of various monomers, including styrenes, acrylates, methacrylates, and vinyl acetate.[9]

-

Controlled Radical Polymerization: It can be employed in controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allowing for the synthesis of polymers with well-defined architectures and low polydispersity.[6]

-

Organic Synthesis: The radicals generated from its decomposition can be used to initiate a variety of organic reactions, such as halogenations.[8]

-

Foaming Agent: In some applications, the nitrogen gas released during its decomposition can act as a blowing agent in the production of plastic and rubber foams.[9]

Safety and Handling

2,2'-Azobis(2-methylbutyronitrile) is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Self-Reactive Substances | Type D | Danger | H242: Heating may cause a fire. |

| Acute Toxicity (Oral) | Category 4 | Danger | H302: Harmful if swallowed. |

This table is not exhaustive. Always consult the latest Safety Data Sheet (SDS) before handling.

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid generating dust. Use spark-proof tools and explosion-proof equipment.

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[9] The recommended storage temperature is typically between 2-8 °C.[1][3] It is a heat-sensitive material and should be stored below -20°C for long-term stability.

-

Incompatibilities: Incompatible with strong oxidizing agents.[1]

-

Decomposition Hazards: Thermal decomposition can be self-accelerating and may lead to a runaway reaction if not properly controlled.[6][7] Decomposition may release toxic fumes of nitrogen oxides and cyanide.[1]

In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet.[7][11] This includes immediately flushing eyes or skin with plenty of water and seeking medical attention.[7] If inhaled, move to fresh air.[7] If ingested, do not induce vomiting and seek immediate medical aid.[7]

References

- 1. US4252717A - Preparation of 2,2'-azobis(2-methylpropionitrile) - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 4. 2,2 -Azobis(2-methylbutyronitrile) = 98.0 T 13472-08-7 [sigmaaldrich.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. researchgate.net [researchgate.net]

- 7. boronmolecular.com [boronmolecular.com]

- 8. scribd.com [scribd.com]

- 9. protocols.io [protocols.io]

- 10. A dual initiator approach for oxygen tolerant RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Decomposition Kinetics of the AMBN Initiator

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the decomposition kinetics of 2,2'-Azobis(2-methylbutyronitrile) (AMBN), a versatile and efficient radical initiator. Understanding the kinetic parameters of AMBN is crucial for its effective application in polymerization, organic synthesis, and other free-radical-mediated processes. This document details the decomposition mechanism, presents quantitative kinetic data, outlines experimental protocols for its characterization, and provides essential safety information.

Introduction to AMBN

2,2'-Azobis(2-methylbutyronitrile), commonly known as AMBN, is an azo-containing compound widely used as a thermal initiator for free-radical polymerization.[1] It serves as a source of carbon-centered radicals upon thermal or photochemical decomposition.[1] AMBN is favored in many applications due to its predictable decomposition kinetics, which are largely independent of the solvent, and the formation of non-oxygenated byproducts.[2] It is often used as an alternative to the more common 2,2'-Azobis(isobutyronitrile) (AIBN), offering different solubility characteristics.[2]

Decomposition Mechanism and Kinetics

The thermal decomposition of AMBN follows first-order kinetics.[1] The process is initiated by the homolytic cleavage of the two carbon-nitrogen (C-N) bonds, leading to the liberation of a molecule of nitrogen gas and the formation of two 2-cyanobut-2-yl radicals.[1] The release of the highly stable dinitrogen molecule provides a significant thermodynamic driving force for this decomposition.[3]

The overall decomposition reaction can be represented as follows:

(CH₃CH₂)(CH₃)C(CN)-N=N-C(CN)(CH₃)(CH₂CH₃) → 2 (CH₃CH₂)(CH₃)C(CN)• + N₂

The rate of this unimolecular decomposition is primarily dependent on temperature and can be described by the Arrhenius equation:

kd = A e(-Ea / RT)

where:

-

kd is the decomposition rate constant

-

A is the frequency factor (pre-exponential factor)

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature

Once formed, the 2-cyanobut-2-yl radicals are confined within a "solvent cage".[4] Within this cage, several competing reactions can occur:

-

Recombination: Two radicals can recombine to reform the original azo compound or form stable, non-initiating species.[4]

-

Disproportionation: One radical can abstract a hydrogen atom from another, leading to the formation of a saturated and an unsaturated species.

-

Diffusion: The radicals can diffuse out of the solvent cage and initiate polymerization by reacting with a monomer.[4]

The "cage effect" reduces the initiator efficiency (f), which is the fraction of radicals that escape the solvent cage and successfully initiate polymerization.[4][5] For azo initiators like AMBN, the initiator efficiency typically ranges from 0.5 to 0.7.[4] The viscosity of the solvent can influence the cage effect; higher viscosity can hinder the diffusion of radicals out of the cage, thus lowering the initiator efficiency.[6]

The primary fates of the generated radicals are visualized in the reaction pathway diagram below.

Quantitative Kinetic Data

The decomposition rate of AMBN is commonly characterized by its half-life (t1/2), the time required for 50% of the initiator to decompose at a given temperature. A practical measure often used for comparing initiators is the 10-hour half-life temperature, which is the temperature at which the half-life is 10 hours.

Table 1: Kinetic Parameters for AMBN Decomposition

| Parameter | Value | Conditions |

| 10-hour Half-Life Temperature | 68 °C | in Toluene |

| Activation Energy (Ea) | 129.7 kJ/mol | in Toluene |

| Frequency Factor (ln A) | 34.83 | in Toluene |

| Decomposition Rate Constant (kd) | Varies with temperature | See Arrhenius equation |

Note: The decomposition kinetics of azo initiators can be influenced by the solvent, although this effect is generally less pronounced than for peroxide initiators.

Experimental Protocols

Several analytical techniques can be employed to determine the decomposition kinetics of AMBN. The most common methods are Differential Scanning Calorimetry (DSC) and UV-Vis Spectroscopy. Electron Spin Resonance (ESR) Spectroscopy is also a powerful tool for directly observing the radical species generated.

DSC measures the heat flow associated with the thermal decomposition of the initiator as a function of temperature.

Objective: To determine the thermal decomposition characteristics, including onset temperature and enthalpy of decomposition.

Methodology:

-

A small, precisely weighed sample of AMBN is placed in an aluminum DSC pan.

-

The pan is hermetically sealed and placed in the DSC cell alongside an empty reference pan.

-

The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The DSC instrument records the differential heat flow between the sample and the reference pan.

-

The resulting thermogram shows an exothermic peak corresponding to the decomposition of AMBN.

-

The onset temperature of decomposition and the area under the peak (enthalpy of decomposition) are determined from the thermogram.

-

By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

This method monitors the decrease in the concentration of the azo compound over time by measuring its absorbance at a specific wavelength.

Objective: To determine the first-order rate constant (kd) and half-life (t1/2) at a specific temperature.

Methodology:

-

Solution Preparation: A dilute solution of AMBN in a suitable solvent (e.g., toluene) is prepared. The concentration should be such that the initial absorbance at the wavelength of maximum absorbance (λmax) is within the optimal range of the spectrophotometer.

-

Determination of λmax: The UV-Vis spectrum of the AMBN solution is recorded to determine the λmax for the azo group.

-

Kinetic Run: a. A cuvette containing the AMBN solution is placed in a temperature-controlled cell holder in the UV-Vis spectrophotometer, preheated to the desired reaction temperature. b. The absorbance at λmax is recorded at regular time intervals until the absorbance reaches a near-constant value.

-

Data Analysis: a. The decomposition of AMBN follows first-order kinetics. Therefore, a plot of the natural logarithm of the absorbance (ln(At)) versus time (t) will yield a straight line. b. The slope of this line is equal to the negative of the rate constant (-kd). c. The half-life (t1/2) can be calculated using the equation: t1/2 = ln(2) / kd.

ESR is a technique that detects species with unpaired electrons, such as free radicals. Due to the short lifetime of the 2-cyanobut-2-yl radicals, a technique called "spin trapping" is employed.

Objective: To detect and identify the radical species formed during AMBN decomposition.

Methodology:

-

Sample Preparation: A solution of AMBN is prepared in a suitable solvent containing a "spin trap" molecule (e.g., N-tert-butyl-α-phenylnitrone, PBN, or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO).

-

Radical Generation: The solution is heated in situ within the ESR spectrometer's cavity to initiate the thermal decomposition of AMBN.

-

Spin Trapping: The short-lived 2-cyanobut-2-yl radicals react with the spin trap to form a more stable radical adduct.

-

ESR Measurement: The ESR spectrometer records the spectrum of the stable radical adduct.

-

Spectral Analysis: The hyperfine splitting constants of the resulting spectrum are analyzed to confirm the structure of the trapped radical, thereby identifying the initial radical species generated from AMBN.[7]

Safety Precautions

AMBN, like other azo compounds, is a thermally unstable substance and requires careful handling.

-

Thermal Stability: AMBN can undergo self-accelerating decomposition if stored at elevated temperatures.[2] The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which this can occur in a specific packaging.[8] It is crucial to store AMBN in a cool, well-ventilated area, away from heat sources.[9]

-

Decomposition Products: The thermal decomposition of AMBN produces nitrogen gas, which can lead to a pressure buildup in closed containers.[3] While AMBN itself does not produce oxygenated byproducts, the recombination of the cyanobutyl radicals can form toxic compounds. For instance, the analogous AIBN is known to form tetramethylsuccinonitrile, a highly toxic substance.[3] Therefore, decomposition should be carried out in a well-ventilated fume hood.

-

Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling AMBN.[10] Avoid inhalation of dust and contact with skin and eyes.[10]

Conclusion

The decomposition kinetics of AMBN are well-characterized and predictable, making it a reliable source of free radicals for a variety of chemical processes. Its first-order decomposition is primarily governed by temperature, with the rate constant following the Arrhenius equation. The efficiency of AMBN as an initiator is influenced by the cage effect, which is a key consideration in designing polymerization reactions. By utilizing analytical techniques such as DSC, UV-Vis, and ESR spectroscopy, researchers can accurately characterize the decomposition behavior of AMBN and optimize its use in their specific applications. Adherence to proper safety protocols is essential when working with this energetic material.

References

- 1. 2,2'-Azobis(2-methylbutyronitrile) | 13472-08-7 | Benchchem [benchchem.com]

- 2. Using thermal analysis and kinetic calculation method to assess the thermal stability of 2,2′-azobis-(2-methylbutyronitrile) | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. goldbook.iupac.org [goldbook.iupac.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ESR Study of Free Radical Decomposition of N,N-Bis(arylsulfonyl)hydroxylamines in Organic Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 9. promain.co.uk [promain.co.uk]

- 10. grinnell.edu [grinnell.edu]

Physical and chemical properties of Vazo 67 catalyst

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Vazo 67, a versatile free-radical initiator. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development and polymer chemistry, offering detailed data, experimental insights, and visualizations to support advanced research and application.

Core Properties and Specifications

Vazo 67, chemically known as 2,2'-Azobis(2-methylbutyronitrile), is a white crystalline solid widely utilized as a thermal initiator for free-radical polymerization.[1] It is favored for its predictable first-order decomposition kinetics and its safer decomposition byproducts compared to other initiators like AIBN (2,2'-Azobis(isobutyronitrile)).[2]

General and Physical Properties

The fundamental physical and chemical identity of Vazo 67 is summarized in the table below.

| Property | Value |

| Chemical Name | 2,2'-Azobis(2-methylbutyronitrile) |

| Synonyms | AMBN, V-59 |

| CAS Number | 13472-08-7 |

| Molecular Formula | C₁₀H₁₆N₄ |

| Molecular Weight | 192.26 g/mol [1] |

| Appearance | White crystalline solid or noodles[1][2] |

| Melting Point | 49.4 °C (Decomposition can be violent, do not attempt to verify)[3] |

| Purity | ≥ 98.0%[1] |

Solubility Characteristics

Vazo 67 exhibits excellent solubility in a range of organic solvents, a key advantage for its application in various polymerization systems.[4]

| Solvent | Solubility (at 25 °C) |

| Toluene | 185 g/100 mL[1] |

| Acetone | 185 g/100 mL[1] |

It is sparingly soluble in aliphatic hydrocarbons and insoluble in water.[5]

Thermal Decomposition and Kinetic Data

The defining characteristic of Vazo 67 as a thermal initiator is its predictable decomposition profile. The rate of decomposition follows first-order kinetics and is largely unaffected by the solvent or the presence of contaminants like metal ions.[6]

| Parameter | Value |

| 10-hour Half-Life Temperature | 67 °C[2] |

| Self-Accelerating Decomposition Temperature (SADT) | 45 °C[1] |

The half-life (t½) at various temperatures can be estimated using the following formula (in 1,3,5-trimethylbenzene):[1]

Log t½ (minutes) = 7492 (1/T) – 19.215 (where T is the temperature in Kelvin)

Mechanism of Action: Free-Radical Generation

Vazo 67 functions as a free-radical initiator through thermal decomposition. Upon heating, the central azo group (-N=N-) cleaves, releasing a molecule of nitrogen gas and two 2-methylbutyronitrile (B96296) radicals. These highly reactive radicals then initiate the polymerization of monomers.[4]

Experimental Protocols

The following provides a generalized experimental protocol for the bulk polymerization of a vinyl monomer, such as styrene (B11656) or methyl methacrylate, using Vazo 67 as the initiator.

Materials and Equipment

-

Vinyl monomer (e.g., styrene, methyl methacrylate), inhibitor removed

-

Vazo 67 initiator

-

Reaction vessel (e.g., Schlenk flask, sealed tube)

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Constant temperature oil bath

-

Precipitating solvent (e.g., methanol)

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

General Polymerization Procedure

-

Monomer Preparation: The inhibitor is removed from the vinyl monomer by passing it through a column of activated basic alumina.

-

Reaction Setup: The purified monomer and a measured amount of Vazo 67 (typically 0.1-1.0 mol% relative to the monomer) are added to the reaction vessel containing a magnetic stir bar.

-

Degassing: The mixture is thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically achieved by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon for an extended period.

-

Polymerization: The sealed reaction vessel is immersed in a preheated oil bath at a temperature chosen based on the desired rate of polymerization (typically in the range of 60-80 °C). The reaction is allowed to proceed with stirring for a predetermined time.

-

Isolation: The reaction is quenched by cooling the vessel in an ice bath. The viscous polymer solution is then slowly poured into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

-

Purification: The precipitated polymer is collected by filtration, washed with fresh non-solvent to remove any unreacted monomer and initiator, and then dried in a vacuum oven until a constant weight is achieved.

Analytical Methods for Monitoring Polymerization

Several analytical techniques can be employed to monitor the progress of the polymerization and characterize the final polymer product:

-

Gravimetry: To determine the monomer conversion by measuring the weight of the dried polymer.

-

Gas Chromatography (GC): To quantify the disappearance of the monomer over time.

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the polymer and, in some cases, to determine monomer conversion.

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the resulting polymer.

Safety and Handling

Vazo 67 is a self-reactive solid and should be handled with care.[1]

-

Storage: Store in a dry, refrigerated (below 8 °C for long-term storage), and well-ventilated area away from heat, direct sunlight, and ignition sources. The maximum safe storage temperature is 24 °C.[1][7]

-

Handling: Avoid creating dust, as it can form explosive mixtures with air. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[3]

-

Decomposition Hazards: Heating Vazo 67 can lead to a dangerous, self-accelerating decomposition.[1] It is classified as a self-reactive solid, Type D, and requires temperature-controlled transport.[1]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling Vazo 67.[1]

References

Solubility of 2,2'-Azobis(2-methylbutyronitrile) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2'-Azobis(2-methylbutyronitrile) (AMBN), a widely used radical initiator. Understanding the solubility of AMBN is critical for its application in polymerization reactions, chemical synthesis, and various research and development activities. This document summarizes the available solubility data, presents a detailed experimental protocol for solubility determination, and provides a visual workflow to guide researchers in their experimental design.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. This property is crucial for:

-

Reaction Kinetics: Ensuring the initiator is in the same phase as the monomers is essential for efficient polymerization.

-

Process Design: Knowledge of solubility is vital for designing and optimizing reaction conditions, including solvent selection and concentration.

-

Purification: Recrystallization, a common method for purifying AMBN, relies on its differential solubility in a given solvent at different temperatures.[1]

Solubility Data for 2,2'-Azobis(2-methylbutyronitrile)

Quantitative solubility data for 2,2'-Azobis(2-methylbutyronitrile) in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative descriptions and some quantitative data in water have been reported. AMBN is generally characterized as an oil-soluble initiator, indicating good solubility in many common organic solvents.[2][3]

The following tables summarize the available qualitative and quantitative solubility information for AMBN.

Table 1: Qualitative Solubility of 2,2'-Azobis(2-methylbutyronitrile)

| Solvent | Solubility Description |

| Toluene | Very Soluble[2][3] |

| Methanol | Very Soluble[2][3] |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble[2][3] |

| Ethanol | Soluble[4] |

| Isopropanol (IPA) | Soluble[4] |

Table 2: Quantitative Solubility of 2,2'-Azobis(2-methylbutyronitrile) in Water

| Temperature (°C) | Solubility (mg/L) |

| 20 | ≥ 387 - ≤ 397 |

Note: The variability in the reported aqueous solubility may be due to different experimental methodologies.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, direct experimental determination is recommended. The gravimetric method is a reliable and widely used technique for determining the solubility of solid compounds like AMBN.

Gravimetric Method for Solubility Determination

1. Principle:

This method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

2. Materials and Equipment:

-

2,2'-Azobis(2-methylbutyronitrile) (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Thermostatic oven

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

3. Procedure:

-

Sample Preparation: Add an excess amount of 2,2'-Azobis(2-methylbutyronitrile) to a series of glass vials.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid material at the bottom of the vials indicates that a saturated solution has been formed.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility. Immediately filter the solution using a syringe filter to remove any suspended solid particles.

-

Evaporation: Transfer a precise volume of the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Drying: Place the evaporating dish in a thermostatic oven at a temperature sufficient to evaporate the solvent without decomposing the AMBN (well below its decomposition temperature). Dry the sample to a constant weight.

-

Weighing: After cooling to room temperature in a desiccator, accurately weigh the evaporating dish containing the dried solute.

4. Calculation:

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(m_2 - m_1) / V] x 100

Where:

-

m₁ is the initial mass of the empty evaporating dish (g).

-

m₂ is the final mass of the evaporating dish with the dried solute (g).

-

V is the volume of the filtered saturated solution taken for evaporation (mL).

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 2,2'-Azobis(2-methylbutyronitrile).

Caption: Workflow for solubility determination.

References

- 1. 2,2'-Azobis(2-methylbutyronitrile) | 13472-08-7 | Benchchem [benchchem.com]

- 2. V-59|CAS:13472-08-7|2,2'-Azobis(2-methylbutyronitrile)|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 3. V-59|CAS:13472-08-7|2,2'-Azobis(2-methylbutyronitrile)|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 4. parchem.com [parchem.com]

In-Depth Technical Guide to the Thermal Stability of 2,2'-Azobis(2-methylbutyronitrile)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,2'-Azobis(2-methylbutyronitrile) (AMBN), a widely used radical initiator in polymer chemistry and organic synthesis. A thorough understanding of its thermal decomposition characteristics is paramount for safe handling, process optimization, and ensuring product quality. This document details the kinetic parameters of AMBN decomposition, including its half-life at various temperatures and activation energy. It also presents detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), two key techniques for assessing thermal stability. Furthermore, this guide elucidates the thermal decomposition mechanism of AMBN, including the primary radical generation step and subsequent reactions, and discusses the nature of the resulting decomposition products.

Introduction

2,2'-Azobis(2-methylbutyronitrile), also known as AMBN, is an oil-soluble azo compound that serves as an efficient source of free radicals upon thermal decomposition. Its predictable, first-order decomposition kinetics make it a preferred initiator for various polymerization processes and other radical-mediated reactions. However, the thermal lability of AMBN also presents potential hazards, including the risk of self-accelerating decomposition and runaway reactions if not handled and stored under appropriate temperature-controlled conditions. This guide aims to provide researchers, scientists, and drug development professionals with the critical technical information required to safely and effectively utilize AMBN in their work.

Thermal Decomposition Kinetics

The thermal decomposition of AMBN follows first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of AMBN. The decomposition is initiated by the homolytic cleavage of the carbon-nitrogen bond of the azo group (-N=N-), resulting in the liberation of nitrogen gas and the formation of two 2-cyanobut-2-yl radicals.

Half-Life and Decomposition Rate

The stability of a radical initiator is often expressed in terms of its half-life (t½), the time required for 50% of the initiator to decompose at a specific temperature. The 10-hour half-life temperature is a common industry benchmark for comparing the activity of different initiators.

Table 1: Thermal Decomposition Data for 2,2'-Azobis(2-methylbutyronitrile)

| Parameter | Value | Solvent |

| 10-Hour Half-Life Temperature | 68 °C | Toluene |

| Activation Energy (Ea) | 129.7 kJ/mol | - |

Note: The decomposition rate of AMBN is solvent-dependent and may vary in different reaction media.

Arrhenius Equation

The relationship between the decomposition rate constant (kd), activation energy (Ea), and temperature (T) can be described by the Arrhenius equation:

k_d = A * e^(-E_a / (R * T))

Where:

-

k_d is the rate constant for decomposition

-

A is the pre-exponential factor

-

E_a is the activation energy

-

R is the universal gas constant (8.314 J/mol·K)

-

T is the absolute temperature in Kelvin

This equation is fundamental for predicting the decomposition rate of AMBN at different temperatures, which is crucial for designing and controlling chemical reactions.

Experimental Protocols for Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful analytical techniques used to characterize the thermal stability of compounds like AMBN.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHd).

Experimental Protocol: DSC Analysis of AMBN

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of AMBN into a hermetically sealed aluminum pan. The use of a hermetically sealed pan is crucial to contain any pressure generated during decomposition. An empty, hermetically sealed aluminum pan should be used as a reference.

-

Atmosphere: Use an inert atmosphere, typically nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative side reactions.

-

Heating Program: Heat the sample from ambient temperature to approximately 200°C at a linear heating rate of 10°C/min.

-

Data Analysis: The resulting thermogram will show an exothermic peak corresponding to the decomposition of AMBN. The onset temperature of this exotherm is a critical parameter for assessing thermal stability. The area under the peak can be integrated to determine the heat of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature range and to quantify mass loss associated with the decomposition process.

Experimental Protocol: TGA of AMBN

-

Instrument Calibration: Calibrate the TGA instrument's mass and temperature scales using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of AMBN into a ceramic or aluminum TGA pan.

-

Atmosphere: Use an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to a temperature above its complete decomposition point (e.g., 250°C) at a controlled linear heating rate, typically 10°C/min.

-

Data Analysis: The TGA thermogram will show a sharp decrease in mass as AMBN decomposes and releases nitrogen gas. The onset temperature of this mass loss is an indicator of its thermal stability.

Thermal Decomposition Mechanism and Products

The thermal decomposition of AMBN is a free-radical process that can be conceptually divided into initiation, propagation, and termination steps.

Decomposition Pathway

The primary decomposition event is the unimolecular homolytic cleavage of the C-N bond, which is the rate-determining step.

The generated 2-cyanobut-2-yl radicals are highly reactive and can subsequently undergo various reactions, including:

-

Initiation of Polymerization: Addition to a monomer molecule.

-

Hydrogen Abstraction: Abstraction of a hydrogen atom from a solvent or another molecule.

-

Radical Combination: Combination of two radicals to form a stable molecule.

-

Disproportionation: Transfer of a hydrogen atom from one radical to another, resulting in an alkane and an alkene.

Decomposition Products

The decomposition of AMBN in the absence of a monomer or other radical scavengers leads to a variety of products. A study utilizing headspace gas chromatography-mass spectrometry (HS-GC-MS) under aerobic conditions at temperatures ranging from 60 to 150 °C identified 40 different pyrolysis products.[1] These products primarily consist of various nitriles and ketones, arising from the complex secondary reactions of the initially formed 2-cyanobut-2-yl radicals.[1] The exact composition of the product mixture can be influenced by factors such as temperature, pressure, and the presence of oxygen or other reactive species.

Safety Considerations

AMBN is a thermally unstable compound and should be handled with care. It is classified as a self-reactive substance and may undergo self-accelerating decomposition if its storage temperature is not properly controlled.[2] The self-accelerating decomposition temperature (SADT) is an important safety parameter. It is crucial to store AMBN in a cool, well-ventilated area, away from heat sources, sparks, and direct sunlight. Always consult the Safety Data Sheet (SDS) for detailed handling and storage recommendations.

Conclusion

A comprehensive understanding of the thermal stability of 2,2'-Azobis(2-methylbutyronitrile) is essential for its safe and effective use in research and industrial applications. This technical guide has provided key data on its decomposition kinetics, detailed experimental protocols for its thermal analysis, and an overview of its decomposition mechanism and products. By adhering to the information and safety precautions outlined in this document, researchers and professionals can confidently and safely leverage the benefits of AMBN as a reliable radical initiator.

References

In-depth Technical Guide: Physicochemical Properties of 2,2'-Azobis(2-methylbutyronitrile)

For Researchers, Scientists, and Drug Development Professionals

This guide provides the fundamental physicochemical properties of 2,2'-Azobis(2-methylbutyronitrile), a compound commonly used as a radical initiator in polymer synthesis and other chemical reactions. The information is presented in a clear, structured format for easy reference.

Core Physicochemical Data

The essential molecular data for 2,2'-Azobis(2-methylbutyronitrile) is summarized below. This information is foundational for any experimental design, stoichiometric calculations, or analytical characterization involving this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₄[1][2][3][4][5][6][7][8] |

| Molecular Weight | 192.26 g/mol [1][2][3][5][6][7] |

Methodology for Determination of Properties

The molecular formula and weight of a chemical compound like 2,2'-Azobis(2-methylbutyronitrile) are determined through standard, well-established analytical techniques.

-

Molecular Formula (C₁₀H₁₆N₄): This is typically determined using a combination of elemental analysis, which provides the empirical formula by measuring the mass percentages of each element (carbon, hydrogen, nitrogen), and mass spectrometry, which determines the molecular mass of the compound. The molecular formula represents the actual number of atoms of each element in a single molecule.

-

Molecular Weight (192.26 g/mol ): This value is calculated based on the molecular formula and the standard atomic weights of its constituent elements. High-resolution mass spectrometry is the primary experimental technique used to confirm the molecular weight with high precision.

Given that these are fundamental properties derived from standard and universally accepted chemical principles and analytical methods, specific experimental protocols are not detailed here. The values presented are consistently reported across chemical databases and supplier specifications.

Visualizations

The following diagram illustrates the elemental composition of the 2,2'-Azobis(2-methylbutyronitrile) molecule as represented by its molecular formula.

Caption: Elemental composition of 2,2'-Azobis(2-methylbutyronitrile).

References

- 1. chembk.com [chembk.com]

- 2. 13472-08-7[2,2-Azodi(2-Methylbutyronitrile)]- Acmec Biochemical [acmec.com.cn]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2,2’-Azobis(2-methylbutanenitrile) | SIELC Technologies [sielc.com]

- 5. 2,2'-Azodi(2-methylbutyronitrile) | 13472-08-7 [chemicalbook.com]

- 6. V-59|CAS:13472-08-7|2,2'-Azobis(2-methylbutyronitrile)|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 7. V-59|CAS:13472-08-7|2,2'-Azobis(2-methylbutyronitrile)|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 8. 2,2'-Azobis(2-methylbutyronitrile) | C10H16N4 | CID 93079 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2,2'-Azobis(2-methylbutyronitrile) (AMBN) and the Biological Significance of Ameloblastin (AMBN)

This guide provides comprehensive safety and handling information for the chemical compound 2,2'-Azobis(2-methylbutyronitrile), a polymerization initiator. Additionally, it addresses the potential ambiguity of the acronym "AMBN" by including a section on the biological protein Ameloblastin, its known signaling pathways, and general laboratory handling precautions. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Section 1: Safety and Handling of 2,2'-Azobis(2-methylbutyronitrile)

1.1 Chemical Identity and Properties

2,2'-Azobis(2-methylbutyronitrile), commonly known as AMBN, is a white solid chemical compound widely used as a free radical initiator in polymerization processes.[1][2] It is favored for its better solubility in organic solvents compared to similar initiators like AIBN.[1][2]

Table 1: Physicochemical Properties of AMBN

| Property | Value | Reference |

| CAS Number | 13472-08-7 | [1][3] |

| EC Number | 236-740-8 | [1][2] |

| Molecular Formula | C10H16N4 | [2][3] |

| Molecular Weight | 192.3 g/mol | [1] |